5-Hydroxybendazac

説明

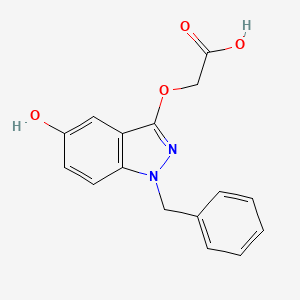

5-Hydroxybendazac is a hydroxylated derivative of bendazac, a benzimidazole-based compound initially developed as an anti-inflammatory and anticataract agent. Bendazac exhibits radical-scavenging properties, protecting lens and serum proteins from denaturation in vitro and in vivo . The introduction of a hydroxyl group at the 5-position of bendazac enhances its efficacy, particularly in preventing cataractogenesis by inhibiting lens protein aggregation induced by cyanate, glucose-6-phosphate, and galactose . Pharmacokinetic studies highlight its role as the primary metabolite of bendazac, detectable in human plasma via validated HPLC methods .

特性

CAS番号 |

84745-02-8 |

|---|---|

分子式 |

C16H14N2O4 |

分子量 |

298.29 g/mol |

IUPAC名 |

2-(1-benzyl-5-hydroxyindazol-3-yl)oxyacetic acid |

InChI |

InChI=1S/C16H14N2O4/c19-12-6-7-14-13(8-12)16(22-10-15(20)21)17-18(14)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,20,21) |

InChIキー |

RBHGJSQCPLSKMB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=N2)OCC(=O)O |

正規SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=N2)OCC(=O)O |

他のCAS番号 |

84745-02-8 |

同義語 |

5-hydroxybendazac 5-hydroxybendazac, monosodium salt |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of Bendazac

Bendazac

- Structure : Benzimidazole core with a carboxyl group.

- Function : Radical scavenger; inhibits protein denaturation in cataract models.

- Limitations : Lower efficacy compared to 5-hydroxybendazac in protecting lens proteins .

Bendazac-Lysine

- Structure : Lysine salt of bendazac.

- Advantages : Enhanced solubility and absorption in preclinical and human studies.

This compound

Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acids share structural motifs with this compound (e.g., aromatic rings with hydroxyl and carboxyl groups) but differ in biological targets and applications.

Key Structural Differences :

- This compound : Contains a benzimidazole core critical for binding lens crystallins.

- Hydroxybenzoic Acids : Lack heterocyclic nitrogen, reducing specificity for cataract-related targets.

Efficacy and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。